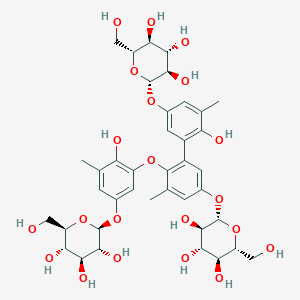

Pyrolaside B

Description

Properties

Molecular Formula |

C39H50O21 |

|---|---|

Molecular Weight |

854.8 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-hydroxy-3-[2-[2-hydroxy-3-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxy]-3-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C39H50O21/c1-13-4-16(54-37-33(51)30(48)27(45)22(10-40)58-37)7-19(25(13)43)20-8-17(55-38-34(52)31(49)28(46)23(11-41)59-38)6-15(3)36(20)57-21-9-18(5-14(2)26(21)44)56-39-35(53)32(50)29(47)24(12-42)60-39/h4-9,22-24,27-35,37-53H,10-12H2,1-3H3/t22-,23-,24-,27-,28-,29-,30+,31+,32+,33-,34-,35-,37-,38-,39-/m1/s1 |

InChI Key |

RASVJEQOJWZGLV-BFXGSULESA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)OC4=C(C(=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Canonical SMILES |

CC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C)OC4=C(C(=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O)C)O)OC6C(C(C(C(O6)CO)O)O)O |

Origin of Product |

United States |

Isolation, Characterization, and Natural Occurrence of Pyrolaside B

Discovery and Source Organisms of Pyrolaside B

This compound is a phytochemical, a compound produced by plants. Its discovery is linked to the investigation of the chemical constituents of the genus Pyrola.

The initial isolation of this compound was reported from the whole plant of Pyrola rotundifolia, a species belonging to the Pyrolaceae family. molnova.comjst.go.jp In a 2005 study, researchers investigating the water-soluble components of this plant successfully isolated this novel phenolic glycoside trimer. nih.govresearchgate.net The isolation process involved the extraction of the plant material and subsequent chromatographic separation to yield this compound along with other phenolic compounds. molnova.comjst.go.jp

Subsequent to its initial discovery, this compound was also identified and isolated from another species of the same genus, Pyrola calliantha. nih.govresearchgate.net This finding in 2010 confirmed that the occurrence of this compound is not limited to a single Pyrola species, suggesting a potential chemotaxonomic significance of this compound within the genus. nih.govresearchgate.net

Initial Structural Elucidation Methodologies

The determination of the complex structure of this compound relied on a combination of advanced analytical techniques.

Spectroscopic methods were pivotal in unraveling the molecular architecture of this compound. jst.go.jpnii.ac.jp Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D experiments) and Mass Spectrometry (MS) were employed to piece together its structural framework. researchgate.netmdpi.comriken.jp These analyses revealed this compound to be a trimer composed of phenolic glycoside units. molnova.comresearchgate.net The complete structure was further confirmed through total synthesis, with all spectra matching those of the reported natural product. nih.gov

To corroborate the structure proposed by spectroscopic analysis, chemical degradation studies were performed. molnova.comjst.go.jpnii.ac.jp This classical method in natural product chemistry involves breaking down the complex molecule into smaller, more easily identifiable fragments. By analyzing these degradation products, researchers could confirm the nature of the constituent monomers and the linkages connecting them within the trimeric structure of this compound. molnova.com

Historical Context and Evolution of Research on Pyrolaside B

Pyrolaside B was first isolated in 2005 from the whole herb of Pyrola rotundifolia, a plant belonging to the Pyrolaceae family. jst.go.jpworldbotanical.com Subsequent isolation from Pyrola calliantha was reported in 2010. nih.govresearchgate.net Initial studies focused on the elucidation of its complex structure, which was achieved through spectroscopic analysis and chemical degradation. jst.go.jpworldbotanical.com These early investigations revealed that this compound is a trimer composed of three identical phenolic glycoside units linked by one C-C and one C-O bond. rsc.org

Early research also uncovered the biological potential of this compound, demonstrating its significant in vitro antimicrobial activity against the Gram-positive bacteria Staphylococcus aureus and Micrococcus luteus. jst.go.jpworldbotanical.comresearchgate.net This discovery spurred further interest in the compound, leading to more in-depth research into its properties and potential applications.

Detailed Research Findings

The isolation and synthesis of this compound have been accompanied by detailed research into its chemical and biological properties. The following tables summarize key findings from these studies.

Table 1: Isolation and Initial Characterization of this compound

| Year of Discovery | Natural Source | Key Structural Features | Reported Biological Activity |

|---|---|---|---|

| 2005 | Pyrola rotundifolia jst.go.jpworldbotanical.com | Phenolic glycoside trimer jst.go.jp | Antimicrobial activity against Staphylococcus aureus and Micrococcus luteus jst.go.jpworldbotanical.comresearchgate.net |

Table 2: Key Milestones in this compound Research

| Year | Research Highlight | Significance | Lead Researcher/Group |

|---|---|---|---|

| 2005 | First isolation and structural elucidation of this compound. jst.go.jpworldbotanical.com | Identification of a novel natural product with antimicrobial properties. jst.go.jpworldbotanical.comresearchgate.net | Chang J. and Inui T. worldbotanical.com |

A Comprehensive Examination of the Chemical Compound this compound

This compound, a naturally occurring phenolic glycoside trimer, has garnered interest in the scientific community for its unique chemical structure and biological activities. This article provides a detailed overview of its isolation from natural sources and the key methodologies employed in its structural elucidation.

Total Chemical Synthesis of Pyrolaside B and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for Pyrolaside B

The retrosynthetic analysis of this compound reveals a strategic approach that hinges on the disconnection of the complex trimeric structure into simpler, more manageable monomeric units. nih.govresearchgate.net A key insight in this analysis was the envisioned construction of this compound from a spiroketal trimer intermediate. nih.govsina.cn This strategy proposed that the final acyclic trimer framework of this compound could be accessed through the reduction of a corresponding ortho-quinone/bisphenol dimer spiroketal. nih.gov

This retrosynthetic blueprint offers a significant advantage by circumventing the challenges associated with conventional methods, which often rely on a series of functionalization steps to enable Ullmann- and Suzuki-type couplings and require selective O-glycosylation of multiple phenol (B47542) groups in the presence of others. nih.govresearchgate.netresearchgate.net By incorporating the glucose linkage into the monomeric precursor, the oxidative coupling protocol allows for the assembly of the entire molecular architecture in a single, convergent step that unites three monomers. nih.gov The central disconnection, therefore, traces back from this compound to the spiroketal intermediate, which in turn is envisioned to be formed from the oxidative trimerization of a glycosylated phenol monomer. nih.govresearchgate.net

Oxidative Phenol Coupling as a Key Synthetic Strategy

Oxidative phenol coupling has emerged as a powerful and indispensable tool in the synthesis of natural products, offering an efficient means to construct complex biaryl and polyaryl structures. rsc.orgchemrxiv.org This method has been particularly crucial in the total synthesis of this compound, enabling the formation of key carbon-carbon and carbon-oxygen bonds within the trimeric framework. nih.govrsc.org

Development of Copper-Catalyzed Aerobic Oxidative Trimerization

A significant breakthrough in the synthesis of this compound was the development of a facile and efficient method for the oxidative trimerization of phenols using a catalytic aerobic copper system. nih.govsina.cnnih.gov This approach utilizes a low loading of a copper(I) catalyst in the presence of pyridine (B92270) and oxygen as the terminal oxidant. nih.govthieme-connect.com The use of molecular oxygen makes this process environmentally benign. nih.govnih.gov This copper-catalyzed system proved to be highly effective in promoting the desired C-C and C-O coupling events in a controlled sequence. nih.gov The choice of copper salt and ligand can influence the ratio of C-C oxidative coupling versus ortho-quinone oxygenation products. nih.gov This method stands in contrast to previous stoichiometric oxidative trimerizations of phenols that often resulted in low yields. nih.gov

Mechanistic Probes into Oxidative Coupling Transformations

Investigations into the mechanism of the copper-catalyzed oxidative trimerization have provided valuable insights into the reaction pathway. nih.govnih.gov The process is understood to involve a controlled sequence of three two-electron oxidations. nih.gov The proposed mechanism suggests that the reaction proceeds through the formation of an ortho-quinone intermediate. nih.gov The copper(II) species, generated under the oxygen atmosphere, is also thought to function as a Lewis acid, catalyzing the spiroketalization step. nih.gov

A key aspect of the mechanism is the relative reactivity of the monomer and the intermediate dimer. The dimer is more susceptible to oxidation than the monomer, which drives the reaction towards trimerization and prevents the accumulation of dimeric side products. nih.gov This understanding of the reaction mechanism has also enabled the development of cross-coupling trimerizations, where different phenol monomers can be selectively coupled. nih.govnih.gov

Exploration of Alternative Synthetic Approaches and Methodological Advancements

While the copper-catalyzed oxidative trimerization proved to be a highly successful strategy, the broader field of phenol coupling has seen the exploration of various alternative approaches. Historically, oxidative trimerizations of phenols to form spiroketals have been reported using stoichiometric oxidants like silver oxide or enzymatic methods employing laccase, though often with low yields. nih.gov

Conventional approaches to constructing such polyphenol structures often involve stepwise Ullmann- and Suzuki-type couplings. nih.govresearchgate.netresearchgate.net These methods, however, necessitate multiple pre-functionalization steps and can present challenges in achieving selective coupling and glycosylation, particularly in complex molecules with multiple reactive sites. nih.gov

The development of catalytic systems for oxidative phenol coupling represents a significant methodological advancement. rsc.org Beyond copper, iron-catalyzed systems have also been investigated for selective oxidative phenol coupling. acs.org These catalytic methods offer advantages in terms of efficiency, selectivity, and atom economy compared to stoichiometric approaches. rsc.org The successful application of the copper-catalyzed aerobic oxidation in the synthesis of this compound highlights the power of these modern synthetic methods to overcome the limitations of traditional strategies. nih.govsina.cn

Synthesis of this compound Analogues and Derivatives

The robust and flexible nature of the developed synthetic route has enabled the synthesis of not only this compound itself but also several of its analogues and derivatives. nih.govresearchgate.netnih.gov By modifying the starting phenol monomer, the oxidative trimerization can be employed to generate a variety of related structures. nih.gov

For instance, an analogue of this compound featuring an α-anomeric linkage was synthesized. This required adjusting the glycosylation conditions, using a greater amount of Lewis acid and a different glucose donor to favor the thermodynamic product. nih.gov The subsequent oxidative trimerization of this modified monomer proceeded smoothly to form the corresponding spiroketal intermediate. nih.gov This demonstrates the tolerance of the key oxidative coupling step to variations in the monomer structure. nih.govnih.gov

Expanding the Chemical Space for this compound-Related Compounds

A key achievement of the total synthesis of this compound was the development of a method that also allows for the creation of its analogues, thereby expanding the chemical space of these bioactive compounds. nih.govresearchgate.net The synthetic strategy is centered around a facile, one-step construction of a spiroketal trimer intermediate, which can then be selectively reduced to form the desired linear framework of this compound and its analogues. nih.govnih.gov

The developed oxidative coupling protocol is tolerant of the glucose linkage within the monomer, enabling the assembly of the entire architecture in a single step that unites three monomer units. nih.gov This efficient method forgoes the need for stepwise couplings, which have been significant hurdles in previous synthetic considerations. nih.govrsc.org The ability to generate analogues is crucial for structure-activity relationship studies and for exploring the therapeutic potential of this class of compounds.

Table 1: Key Intermediates in the Synthesis of this compound Analogues

| Compound/Intermediate | Description | Role in Synthesis |

| α-anomer of a this compound analogue monomer | A stereoisomer of the glycosylated monomer. | Serves as the building block for the analogue synthesis. nih.gov |

| ortho-aldehyde 31 | An intermediate in the synthesis of the analogue monomer. | Undergoes reduction via hydrogenation. nih.gov |

| cis-glycosylated substrate 32 | The reduced monomer used for trimerization. | Undergoes oxidative trimerization to form the spiroketal intermediate of the analogue. nih.gov |

| Spiroketal trimer 33 | The cyclic intermediate formed from the trimerization of the analogue monomer. | A key intermediate that can be reduced to the final analogue. nih.gov |

Derivatization Leading to Novel Molecular Scaffolds (e.g., Xanthenes)

Beyond the synthesis of this compound and its direct analogues, the developed synthetic route offers a gateway to novel molecular scaffolds through strategic derivatization. nih.govresearchgate.net A significant example of this is the controlled Lewis acid-promoted rearrangement of the spiroketal trimer intermediate to form a novel xanthene scaffold. nih.govnsf.gov

Xanthenes are a class of heterocyclic compounds with a dibenzo[b,e]pyran core structure, known for a wide range of biological activities. mdpi.com The ability to access these structures from an intermediate in the this compound synthesis represents a valuable expansion of the synthetic utility of the methodology. nih.gov This transformation involves the scission of the spiroketal under specific conditions while leaving the anomeric ketal linkage intact. nih.gov

This rearrangement provides an expeditious entry into complex molecular architectures that would otherwise require distinct and potentially lengthy synthetic sequences. nih.gov The discovery that the spiroketal trimers can be rearranged to a xanthene scaffold underscores the potential for creating diverse and structurally complex molecules from a common intermediate. nih.govresearchgate.net This derivatization opens up possibilities for the discovery of new compounds with potentially unique biological properties, further demonstrating the power and flexibility of the oxidative trimerization strategy. nih.govnih.gov

Biological Activities and Molecular Mechanisms of Pyrolaside B

In Vitro Antimicrobial Activity Studies

Studies have shown that Pyrolaside B exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. nih.gov The efficacy of this compound has been specifically evaluated against Micrococcus luteus and Staphylococcus aureus.

In vitro testing has demonstrated that this compound possesses significant inhibitory activity against Micrococcus luteus. nih.govresearchgate.net This bacterium, commonly found in the environment and on human skin, can be an opportunistic pathogen. The observed efficacy suggests that this compound is a potent agent against this microorganism. nih.gov

This compound has also been found to be effective against Staphylococcus aureus, a major Gram-positive pathogen responsible for a wide range of infections. nih.govresearchgate.net The compound's ability to inhibit the growth of S. aureus underscores its potential as a noteworthy antimicrobial substance. nih.gov

| This compound: Summary of Antimicrobial Activity | | :--- | :--- | | Microorganism | Reported Activity | | Micrococcus luteus | Significant Inhibitory Activity nih.govresearchgate.net | | Staphylococcus aureus | Significant Inhibitory Activity nih.govresearchgate.net |

Investigation of Cellular and Molecular Targets

While the antimicrobial activity of this compound is established, the precise cellular and molecular targets remain an area of ongoing investigation. The mechanism of action for many antimicrobial agents often involves targeting essential bacterial structures or processes such as the cell wall, cell membrane, or pathways for synthesizing proteins and nucleic acids. microbeonline.comlumenlearning.com For example, some antibacterial compounds disrupt the bacterial cell wall, leading to cell lysis, while others inhibit protein synthesis by binding to ribosomal subunits. nih.govmdpi.comnih.gov However, specific studies detailing the direct molecular interactions of this compound with bacterial components are not extensively available in the current literature.

Elucidation of Biological Pathways and Molecular Interactions

The elucidation of the specific biological pathways affected by this compound is crucial for a comprehensive understanding of its antimicrobial effects. Biological pathways are complex series of molecular interactions within a cell that control essential functions. ekb.eg The introduction of an antimicrobial compound can disrupt these pathways, such as those involved in metabolism, gene regulation, or cell signaling. ekb.egfrontiersin.org Research into how this compound modulates these intricate networks and its specific molecular interactions with proteins or other cellular molecules is necessary to fully map out its mechanism of action.

Structure Activity Relationship Sar Studies of Pyrolaside B and Its Analogues

Impact of Structural Modifications on Biological Potency and Selectivity

The total synthesis of Pyrolaside B has enabled the generation of several analogues, providing a platform for preliminary SAR studies. Research, most notably by Neuhaus and Kozlowski, has focused on modifying the glycosylation pattern and the aromatic core of the molecule. nih.govnih.govrsc.org While extensive biological data on these analogues is not yet widely published, the structural changes themselves offer insights into potential impacts on activity.

The synthesis of this compound involves a key phenol (B47542) trimerization step. nih.govresearchgate.net During this process, analogues have been created by altering the starting phenol monomers. The modifications primarily revolve around the nature and stereochemistry of the glycosidic bonds and the substituents on the phenolic rings.

One significant modification has been the synthesis of an analogue with an α-anomeric linkage in one of the glucose units, contrasting with the β-anomeric linkages found in the natural product. nih.gov The stereochemistry of the glycosidic bond is well-known to be critical for molecular recognition by biological targets. Therefore, this alteration is expected to have a profound impact on the binding affinity and, consequently, the biological potency of the compound.

The table below summarizes the key structural modifications in the synthesized analogues of this compound.

| Compound | Structural Modification | Potential Impact on Bioactivity |

| This compound | Natural Product | Baseline antibacterial activity |

| Analogue 1 | α-anomeric linkage in one glucose unit | Altered binding affinity and specificity |

| Analogue 2 | Variation in phenolic core substituents | Modified electronic properties and steric hindrance |

It is important to note that detailed biological activity data for these specific analogues is not extensively available in the reviewed literature. The potential impacts are therefore based on established principles of medicinal chemistry.

Correlation of Specific Functional Groups with Observed Biological Activities

The chemical structure of this compound contains several functional groups that are likely to be crucial for its biological activity. The correlation of these groups with its antibacterial properties can be inferred from its structure and the general knowledge of SAR.

The glycosidic linkages and the glucose moieties are also of significant importance. These sugar units can enhance the water solubility of the molecule, which can be a factor in its pharmacokinetic profile. Moreover, they provide multiple hydroxyl groups that can form hydrogen bonds with biological targets. The specific arrangement and stereochemistry of these glucose units likely contribute to the selectivity of this compound for its target. The synthesis of the α-anomer analogue underscores the presumed importance of the native β-linkages for optimal activity. nih.gov

The table below outlines the key functional groups of this compound and their hypothesized roles in its biological activity.

| Functional Group | Hypothesized Role in Biological Activity |

| Phenolic Hydroxyl Groups | Hydrogen bonding with target proteins, influencing electronic properties. |

| β-Glycosidic Linkages | Enhancing solubility, providing hydrogen bond donors, contributing to target selectivity. |

| Ether Linkages | Maintaining the conformational structure required for biological activity. |

Biosynthetic Pathways and Precursors of Pyrolaside B

Proposed Phenolic Coupling Mechanisms in Natural Biosynthesis

The natural biosynthesis of Pyrolaside B is hypothesized to proceed via a sequential oxidative coupling of three phenol (B47542) monomer units. This proposed mechanism is largely based on the successful total synthesis of the molecule, which aimed to mimic a plausible biological pathway. nih.govnih.gov The key transformation involves a controlled sequence of three two-electron oxidations that result in the formation of one carbon-carbon (C-C) bond and two carbon-oxygen (C-O) bonds, ultimately leading to the characteristic trimeric spiroketal structure of the aglycone. nih.gov

The proposed cascade begins with the oxidative coupling of two phenol monomers to form a dimer. This initial step is a C-C bond formation. nih.gov This dimer intermediate is then more susceptible to oxidation than the original monomer. nih.gov A subsequent oxidative event leads to an intramolecular C-O coupling, forming a spiroketal intermediate. The final step involves the cross-coupling of this dimer intermediate with a third phenol monomer, which includes another C-O bond formation, to complete the trimeric structure. nih.gov

The total synthesis achieved by the Kozlowski group demonstrated that this oxidative trimerization can be accomplished using a catalytic aerobic copper system. nih.govnih.govresearchgate.net This method successfully constructed the complex spiroketal trimer intermediate in a single step, which could then be selectively reduced to yield the natural product's framework. nih.govnih.gov This synthetic achievement lends strong support to the hypothesis that a similar oxidative cascade, likely mediated by enzymes, occurs in nature. rsc.orgwikipedia.org The construction of the this compound aglycone is envisioned to involve the challenging and selective formation of these specific C-C and C-O bonds from a glycosylated phenol precursor. nih.gov

Table 1: Key Intermediates in the Proposed Biosynthesis of this compound Aglycone

| Compound/Intermediate | Description | Role in Pathway |

|---|---|---|

| Phenol Monomer | The basic building block of the this compound aglycone. | Precursor |

| Dimer Intermediate | Formed by the oxidative C-C coupling of two phenol monomers. nih.gov | Intermediate |

| Spiroketal Trimer | The core structure of the this compound aglycone, formed by subsequent C-O couplings. nih.gov | Key Intermediate |

| This compound | The final natural product, a glycoside of the trimeric aglycone. | Final Product |

Identification of Potential Enzymatic Components Involved in Biosynthetic Routes

While the specific enzymes responsible for the biosynthesis of this compound in Pyrola species have not yet been isolated and characterized, the proposed oxidative coupling mechanism strongly points toward the involvement of specific classes of oxidative enzymes known to catalyze such reactions in other natural product pathways. rsc.orgchemrxiv.org Phenolic oxidative coupling is a common strategy in biosynthesis. rsc.org

The two primary families of enzymes known to carry out these transformations are cytochrome P450 monooxygenases (P450s) and laccases. chemrxiv.org

Cytochrome P450 Monooxygenases (P450s): This large family of heme-containing enzymes is famous for its role in catalyzing a vast array of oxidative reactions in secondary metabolism. P450s are frequently involved in the biosynthesis of complex natural products and often exhibit excellent control over regioselectivity and stereoselectivity in oxidative coupling reactions. chemrxiv.org For instance, the P450 enzyme salutaridine (B1681412) synthase is responsible for the critical intramolecular C-C phenol coupling step in morphine biosynthesis. chemrxiv.org It is highly probable that a specific P450 enzyme or a series of them guides the precise C-C and C-O bond formations required to assemble the this compound aglycone.

Laccases: These are multi-copper containing oxidases that use molecular oxygen to oxidize a wide range of phenolic and non-phenolic substrates. While laccases have been employed in biocatalysis, they sometimes lead to complex product mixtures due to their lower selectivity compared to P450s. chemrxiv.org However, in certain biosynthetic pathways, they are known to control the selectivity of C-C bond formation following the initial oxidation. chemrxiv.org A laccase could potentially be involved in the initial dimerization step of the this compound pathway.

The successful bio-inspired synthesis of this compound utilized a copper-based catalytic system, which may mimic the action of copper-containing laccases. nih.govresearchgate.net Further investigation into the genome and transcriptome of Pyrola calliantha would be necessary to identify candidate genes for P450s or laccases and confirm their functional role in the biosynthesis of this unique natural product.

Table 2: Potential Enzyme Families in this compound Biosynthesis

| Enzyme Family | Cofactor/Prosthetic Group | Typical Reaction Catalyzed | Relevance to this compound |

|---|---|---|---|

| Cytochrome P450 Monooxygenases | Heme | Regio- and stereoselective oxidative coupling of phenols. chemrxiv.org | Plausible catalyst for the specific C-C and C-O bond formations. chemrxiv.org |

| Laccases | Copper | Oxidation of phenolic compounds, leading to coupling. chemrxiv.org | Potential catalyst, especially given the success of copper-catalyzed synthesis. nih.govchemrxiv.org |

Advanced Analytical Methodologies in Pyrolaside B Research

Application of Chromatographic Techniques for Isolation and Purification

The isolation and purification of Pyrolaside B, a complex phenolic glycoside trimer, necessitates multi-step chromatographic strategies, whether sourced from natural origins or produced via total synthesis.

For the isolation of this compound from its natural source, the whole herb of Pyrola rotundifolia, a general workflow for separating phenolic glycosides is typically employed. researchgate.netnih.gov This process begins with the extraction of the plant material, often using polar solvents like aqueous methanol (B129727) to efficiently extract water-soluble constituents, including glycosides. researchgate.netacs.org The crude extract, a complex mixture of numerous phytochemicals, is then subjected to liquid-liquid partitioning to separate compounds based on polarity. For instance, partitioning between water and a solvent like ethyl acetate (B1210297) can concentrate the polar glycosides in the aqueous phase.

Following initial extraction and partitioning, column chromatography is the primary technique for fractionation and purification. acs.org A sequence of different column types is often required to achieve pure compounds.

Adsorption Chromatography: Silica gel is a common stationary phase used to separate compounds based on polarity. acs.org

Reversed-Phase (RP) Chromatography: RP-18 columns are frequently used, where non-polar compounds are retained more strongly. Elution is typically carried out with a gradient of methanol and water. acs.org

Size-Exclusion Chromatography: Sephadex LH-20 is employed to separate molecules based on their size, which is particularly useful for separating oligomeric compounds like the trimer this compound from dimers or monomers. acs.org

In the context of its total synthesis, preparative High-Performance Liquid Chromatography (HPLC) serves as a crucial final purification step. After the penultimate step in a reported synthesis, the product was approximately 95% pure. nih.gov To remove trace aromatic impurities that were structurally very similar to the target compound, preparative HPLC was necessary. nih.gov While this technique was effective in yielding a high-purity final product, it was associated with a low mass recovery of only 38%, highlighting a significant challenge in the purification of this complex molecule where optimizing loading and elution conditions is critical to improve yield. nih.govnih.gov

| Technique | Stationary Phase | Typical Mobile Phase | Purpose in this compound Workflow | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Dichloromethane-Methanol Gradients | Initial fractionation of crude plant extract | acs.org |

| Reversed-Phase Column Chromatography | RP-18 | Methanol-Water Gradients | Purification of polar fractions | acs.org |

| Size-Exclusion Chromatography | Sephadex LH-20 | Methanol | Separation by molecular size (monomer, dimer, trimer) | acs.org |

| Preparative HPLC | Reversed-Phase (e.g., C18) | Acetonitrile-Water or Methanol-Water Gradients | Final purification of synthetic this compound | nih.govnih.gov |

Utilization of High-Resolution Spectroscopic Methods for Structural Confirmation

The unambiguous determination of the complex three-dimensional structure of this compound relies on a combination of high-resolution spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) are fundamental to confirming its connectivity, stereochemistry, and elemental composition. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For a compound like this compound, a suite of NMR experiments is used:

¹H NMR: Provides information on the number and chemical environment of protons. Key signals would include those in the aromatic region, signals for the benzylic methylenes, and the characteristic anomeric protons of the three glucose units. nih.govnih.gov

¹³C NMR: Determines the number of unique carbon atoms and their chemical environment (e.g., aromatic, aliphatic, carbonyl, glycosidic).

2D NMR Experiments:

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin-spin coupling, establishing connectivity within individual spin systems, such as within each aromatic ring and each glucose moiety.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹J-CH), allowing for the assignment of protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²J-CH, ³J-CH). This is crucial for connecting the different fragments of this compound, for example, linking the anomeric proton of a glucose unit to the phenolic oxygen it is attached to, and linking the different phenolic rings to each other.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

High-Resolution Mass Spectrometry (HR-MS) provides the exact mass of the parent ion, typically with an accuracy of four or five decimal places. nih.govgatech.edu This high precision allows for the unambiguous determination of the molecular formula of this compound (C₄₅H₅₄O₂₄), distinguishing it from other compounds that might have the same nominal mass. nih.gov Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure by showing the loss of specific fragments, such as the glucose units. nih.gov

While the original paper by Chang and Inui reported the structural elucidation via these methods, the specific numerical data was not detailed therein. nih.gov However, the total synthesis of this compound confirmed the structure by demonstrating that the spectra of the synthetic material were identical to those of the natural product. nih.govnih.gov

| Spectroscopic Method | Type of Information Obtained | Relevance to this compound Structure | Reference |

|---|---|---|---|

| ¹H NMR | Chemical shift, coupling constants (J), integration of protons | Identifies aromatic, aliphatic, and glycosidic protons; confirms the number of each type of proton. | nih.govnih.gov |

| ¹³C NMR | Chemical shift of carbon atoms | Confirms the carbon skeleton, including 45 distinct carbon environments. | nih.gov |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (H-H, C-H) | Establishes the bonding framework, linking the three phenolic units and the three glucose moieties at specific positions. | nih.gov |

| HR-MS (e.g., ESI-TOF) | High-precision mass-to-charge (m/z) ratio | Determines the exact molecular formula (C₄₅H₅₄O₂₄) and confirms the molecular weight. | nih.govnih.gov |

Development of Methodologies for Quantitative Analysis in Research Contexts

While specific validated methods for the routine quantification of this compound are not widely published, methodologies for analogous phenolic glycosides are well-established and directly applicable. kku.ac.th The development of a robust quantitative method, essential for pharmacokinetic studies or quality control of herbal extracts, typically involves HPLC coupled with either an Ultraviolet (UV) detector or a tandem mass spectrometer (MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a common and cost-effective method for quantification.

Method Development: A reversed-phase C18 column is typically used. The mobile phase would likely consist of a gradient mixture of acetonitrile (B52724) or methanol and water, with a small amount of acid (e.g., formic or acetic acid) added to ensure sharp peak shapes for the phenolic groups. mdpi.com The detection wavelength would be optimized based on the UV absorbance maxima of this compound, likely in the range of 254-280 nm, which is characteristic for phenolic compounds.

Validation: A full validation according to established guidelines would be necessary to ensure the method is reliable. This includes assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision (repeatability and intermediate precision), accuracy (recovery), and selectivity. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for analyzing low concentrations of this compound in complex biological matrices like plasma or tissue extracts.

Method Development: Chromatographic conditions similar to HPLC-UV would be used to separate the analyte from matrix components. The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of this compound) is selected and fragmented to produce a characteristic product ion. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference.

Validation: The validation process is similar to that for HPLC-UV but with additional considerations for matrix effects, where components of the sample matrix can suppress or enhance the ionization of the analyte, potentially affecting accuracy.

| Parameter | Description | Typical Acceptance Criteria | Reference |

|---|---|---|---|

| Linearity (R²) | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | ≥ 0.999 | mdpi.com |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-Noise Ratio ≥ 3 | mdpi.com |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-Noise Ratio ≥ 10 | mdpi.com |

| Precision (RSD%) | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | ≤ 5% | mdpi.com |

| Accuracy (Recovery %) | The closeness of the test results obtained by the method to the true value. | 95% - 105% | mdpi.com |

| Selectivity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No interfering peaks at the retention time of the analyte. |

Concluding Perspectives and Future Research Directions

Current Challenges and Unanswered Questions in Pyrolaside B Research

Despite the progress made in the synthesis of this compound, several significant challenges and unanswered questions remain, hindering its full therapeutic potential. These hurdles are common in the study of complex natural products and require a multidisciplinary approach to overcome.

A primary challenge lies in the elucidation of its precise mechanism of action . While its antibacterial activity is established, the specific molecular targets within the bacterial cell remain unknown. Understanding how this compound inhibits the growth of M. luteus and S. aureus is crucial for its development as a therapeutic agent. Key unanswered questions include:

What are the primary and secondary molecular targets of this compound?

Does it disrupt cell wall synthesis, interfere with protein or nucleic acid synthesis, or disrupt membrane integrity?

What is the role of its complex three-dimensional structure and glycosylation pattern in its bioactivity?

Another significant hurdle is the limited bioavailability and potential for off-target effects . Like many polyphenolic compounds, this compound's size and polarity may affect its ability to cross biological membranes and reach its target within the bacterial cell. Furthermore, the potential for interactions with host cell components, leading to toxicity, needs to be thoroughly investigated. The poor aqueous solubility and low bioavailability of many phenolic compounds can severely restrict their therapeutic efficacy. researchgate.net

The complexity of its chemical structure also presents a formidable challenge for medicinal chemistry efforts. The presence of multiple stereocenters and functional groups makes the synthesis of analogues for structure-activity relationship (SAR) studies a non-trivial task. Efficiently generating a library of derivatives to probe the importance of different structural motifs is a key challenge that needs to be addressed.

Finally, the potential for the development of bacterial resistance is a critical consideration for any new antibacterial agent. Studies are needed to determine the frequency of resistance development to this compound and to understand the molecular mechanisms by which bacteria might evade its effects.

| Current Challenges | Key Unanswered Questions |

| Elucidating the precise mechanism of action | What are the specific molecular targets of this compound in bacteria? |

| Limited bioavailability and potential toxicity | How can the delivery of this compound to its target be optimized? What are its off-target effects? |

| Structural complexity for analogue synthesis | Which structural features are essential for its antibacterial activity? |

| Potential for bacterial resistance | How quickly do bacteria develop resistance to this compound and by what mechanisms? |

Potential Avenues for Further Mechanistic Investigations at the Molecular Level

To address the unanswered questions surrounding this compound's mechanism of action, a multi-pronged approach employing a combination of experimental and computational techniques is necessary.

Target Identification and Validation:

Affinity-based methods: Synthesizing tagged derivatives of this compound for use in affinity chromatography or chemical proteomics experiments could help identify its binding partners within the bacterial proteome.

Genetic and genomic approaches: Screening for resistance mutations in M. luteus and S. aureus following exposure to this compound can provide clues about its molecular target. Whole-genome sequencing of resistant strains can pinpoint the genes and pathways affected.

Enzymatic assays: Based on the structural similarities to other polyphenols, enzymatic assays could be conducted to investigate the inhibition of key bacterial enzymes involved in essential metabolic pathways.

Biophysical and Cellular Studies:

Membrane interaction studies: Techniques such as fluorescence microscopy and model membrane systems can be used to determine if this compound disrupts bacterial cell membrane integrity, a common mechanism for antibacterial polyphenols. mdpi.com

Macromolecular synthesis inhibition assays: Investigating the effect of this compound on the incorporation of radiolabeled precursors for DNA, RNA, and protein synthesis can reveal its impact on these fundamental cellular processes.

Cellular imaging: High-resolution microscopy techniques can be employed to visualize the morphological changes in bacteria upon treatment with this compound, providing insights into its mode of action.

Computational Modeling:

Molecular docking: In silico docking studies can be used to predict the binding of this compound to known bacterial protein targets, helping to prioritize experimental validation.

Quantitative Structure-Activity Relationship (QSAR) models: As more derivatives become available, QSAR models can be developed to correlate structural features with antibacterial activity, guiding the design of more potent analogues. frontiersin.org

| Investigative Approach | Specific Techniques | Potential Insights |

| Target Identification | Affinity chromatography, chemical proteomics, resistance mutation analysis | Identification of direct molecular targets and pathways affected. |

| Cellular and Biophysical Analysis | Membrane permeability assays, macromolecular synthesis assays, electron microscopy | Understanding the impact on cellular integrity and essential processes. |

| Computational Modeling | Molecular docking, QSAR | Prediction of potential targets and guidance for analogue design. |

Expanding the Synthetic Scope for Comprehensive Bioactivity Profiling of this compound Derivatives

A thorough understanding of the structure-activity relationships of this compound is essential for developing it into a viable drug candidate. This requires the synthesis and biological evaluation of a diverse library of analogues. Expanding the synthetic scope beyond the initial two reported analogues is a critical next step.

Strategies for Synthetic Diversification:

Modification of the phenolic hydroxyl groups: The numerous hydroxyl groups on the this compound scaffold are prime targets for modification. Selective protection and deprotection strategies can allow for the synthesis of ethers, esters, and other derivatives to probe the importance of these groups for activity and to modulate physicochemical properties like solubility and bioavailability. nih.gov

Variation of the glycosidic moieties: The nature of the sugar units can be altered to investigate their role in target recognition and cellular uptake. Synthesizing analogues with different monosaccharides or even aglycone versions of this compound will be highly informative.

Alterations to the core trimeric scaffold: While more synthetically challenging, modifications to the core phenol (B47542) trimer structure could lead to the discovery of novel scaffolds with improved properties. This could involve changing the substitution patterns on the aromatic rings or altering the linking units between the phenolic moieties.

Combinatorial and diversity-oriented synthesis: Employing principles of combinatorial chemistry and diversity-oriented synthesis could accelerate the generation of a large and diverse library of this compound derivatives for high-throughput screening. nih.gov

Bioactivity Profiling:

The synthesized derivatives should be subjected to a comprehensive bioactivity profiling campaign. This should include:

In vitro antibacterial activity: Testing against a broader panel of pathogenic bacteria, including antibiotic-resistant strains, to determine the spectrum of activity.

Mechanism of action studies: For active analogues, follow-up studies to determine if they share the same mechanism of action as the parent compound.

Cytotoxicity and selectivity profiling: Assessing the toxicity of the derivatives against mammalian cell lines to determine their therapeutic index.

Pharmacokinetic property evaluation: For the most promising candidates, in vitro and in vivo studies to assess their absorption, distribution, metabolism, and excretion (ADME) properties.

By systematically exploring the chemical space around the this compound scaffold, it will be possible to identify derivatives with enhanced potency, improved pharmacokinetic properties, and a favorable safety profile, paving the way for the development of a new class of antibacterial agents.

Q & A

Q. What are the established protocols for isolating Pyrolaside B from natural sources, and how can purity be validated?

this compound isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques like column chromatography (silica gel or Sephadex) and HPLC. Purity validation requires a combination of analytical methods, including TLC (Rf consistency), NMR spectroscopy (absence of extraneous peaks), and mass spectrometry (molecular ion confirmation). Reproducibility hinges on documenting solvent ratios, temperature, and pressure conditions, as outlined in guidelines for experimental rigor .

Q. Which spectroscopic and crystallographic methods are most reliable for this compound’s structural elucidation?

High-resolution techniques such as - and -NMR (for functional group analysis), ESI-MS (for molecular weight confirmation), and X-ray crystallography (for stereochemical resolution) are standard. For novel derivatives, comparative spectral databases (e.g., PubChem, SciFinder) and adherence to IUPAC nomenclature ensure accuracy. New compounds require full characterization data, including melting points and optical rotation, as per reproducibility standards .

Q. What in vitro models are appropriate for initial screening of this compound’s pharmacological effects?

Cell-based assays (e.g., cancer cell lines like HeLa or MCF-7 for cytotoxicity, RAW 264.7 macrophages for anti-inflammatory activity) should align with the hypothesized mechanism. Dose-response curves (IC determination) and controls (vehicle and positive/negative controls) are critical. Ensure relevance by selecting models with established molecular pathways linked to this compound’s putative targets .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s reported bioactivity across studies?

Contradictions often arise from variability in experimental design (e.g., cell line specificity, compound purity) or pharmacokinetic factors (e.g., solubility). Address this via:

- Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.

- Replication studies : Standardize protocols (e.g., cell culture conditions, assay timepoints) as per reproducibility guidelines .

- Statistical modeling : Apply LASSO regression to identify confounding variables (e.g., solvent choice, incubation time) that skew results .

Q. What computational strategies are validated for predicting this compound’s molecular targets and binding affinities?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) can predict target interactions. Validate predictions using:

- Experimental correlation : Compare in silico binding energies with in vitro inhibition assays.

- Pharmacophore mapping : Identify essential functional groups (e.g., hydroxyl or glycosidic moieties) using tools like PharmaGist. Ensure feasibility by aligning computational workflows with FINER criteria (Feasible, Novel, Ethical) .

Q. How can this compound’s in vivo pharmacokinetics be optimized to address bioavailability challenges?

Strategies include:

- Structural modification : Introduce prodrug moieties (e.g., esterification) to enhance solubility.

- Nanocarrier systems : Use liposomes or polymeric nanoparticles to improve tissue targeting.

- Pharmacokinetic studies : Measure plasma half-life (t) and AUC (area under the curve) in animal models, ensuring ethical compliance with IACUC protocols .

Q. What frameworks guide the integration of contradictory data into a unified mechanistic hypothesis for this compound?

Apply iterative qualitative analysis:

- Triangulation : Cross-validate findings from multiple methods (e.g., in vitro assays, transcriptomics).

- Grounded theory : Code contradictory results into themes (e.g., dose-dependent effects, off-target interactions) and refine hypotheses through constant comparison .

- Pathway enrichment analysis : Use tools like DAVID or KEGG to identify overlapping signaling pathways across disparate datasets .

Methodological Considerations

Q. How should researchers design dose-response experiments to minimize variability in this compound studies?

- Range-finding assays : Conduct pilot studies to determine non-toxic vs. bioactive concentrations.

- Logarithmic dosing : Use 10-fold serial dilutions for broad screening, followed by 2-fold dilutions for precision.

- Statistical power : Calculate sample sizes a priori (e.g., G*Power software) to ensure detectability of effect sizes ≥20% .

Q. What criteria ensure the ethical sourcing and use of this compound in animal studies?

Q. How can researchers leverage omics technologies to elucidate this compound’s polypharmacology?

Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data using systems biology tools (Cytoscape, STRING). Validate hub targets via CRISPR/Cas9 knockout models and pathway perturbation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.